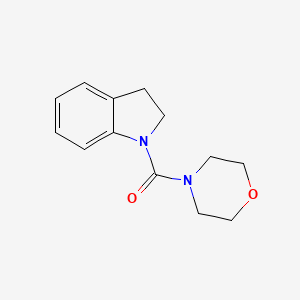
N-(4-ethoxyphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethoxyphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine, also known as EPTAZ, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. EPTAZ is a thiazole derivative that has been shown to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. In
科学的研究の応用
Synthesis and Biological Activity
- The synthesis of thiazoles and their derivatives, including compounds structurally related to N-(4-ethoxyphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine, demonstrates significant antimicrobial activities. These compounds have been explored for their potential use in combating various bacterial and fungal pathogens (Wardkhan et al., 2008).
- Research into the reactivity of similar thiazole compounds with different chemical reagents has led to the development of novel compounds with antimicrobial properties (Mohareb et al., 2002).
- A study on the synthesis of N-(pyridin-2-yl)benzo[d]thiazol-2-amines via hypervalent iodine-promoted regioselective oxidative C–H functionalization highlights a metal-free approach to creating biologically potent molecules (Mariappan et al., 2016).
Material Science Applications
- The efficiency enhancement of bulk heterojunction photovoltaic cells through the incorporation of alcohol-soluble conjugated polymer interlayers, including related compounds, showcases the potential of thiazole derivatives in improving renewable energy technologies (Chen et al., 2012).
Chemical Properties and Reactivity
- The existence of dynamic tautomerism and divalent N(I) character in compounds like N‐(Pyridin‐2‐yl)thiazol‐2‐amine, which share core similarities with the compound , has been explored to understand their electron distribution, tautomeric preferences, and protonation energy, contributing significantly to the field of computational chemistry (Bhatia et al., 2013).
特性
IUPAC Name |
N-(4-ethoxyphenyl)-4-pyridin-4-yl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c1-2-20-14-5-3-13(4-6-14)18-16-19-15(11-21-16)12-7-9-17-10-8-12/h3-11H,2H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXRANWQYXWUEFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-N-(3-methoxypropyl)-3-oxopropanamide](/img/structure/B5599278.png)
![4-[4-(cyclopentylcarbonyl)-1-piperazinyl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5599284.png)

![5-(3-pyridinyl)-4-{[2-(trifluoromethyl)benzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5599298.png)

![1-[(dimethylamino)sulfonyl]-N-[4-(4-pyridinylmethyl)phenyl]-3-piperidinecarboxamide](/img/structure/B5599315.png)

![8-fluoro-N-{1-[2-(1H-pyrazol-1-yl)phenyl]ethyl}-2-quinolinecarboxamide](/img/structure/B5599319.png)



![2-[(4-iodophenyl)amino]-N'-(3-pyridinylmethylene)acetohydrazide](/img/structure/B5599344.png)
![4-[(2,6-dichlorobenzylidene)amino]-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5599346.png)
![2-(cyclopropylmethyl)-N-(4-fluorophenyl)-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5599352.png)